REACTION_CXSMILES
|
O=C1CCCN1CC(O)=O.S(Cl)(Cl)=O.NC1C=CC([C:22]2[NH:23][C:24](=[O:31])[C:25](=[CH:29][CH:30]=2)[C:26]([OH:28])=[O:27])=CC=1.Cl[Si](C)(C)C>C(N(CC)CC)C.ClCCl.CN(C)C=O>[O:31]=[C:24]1[NH:23][CH:22]=[CH:30][CH:29]=[C:25]1[C:26]([OH:28])=[O:27]
|
Name
|
|
Quantity
|
4.29 g
|
Type
|
reactant
|
Smiles
|
O=C1N(CCC1)CC(=O)O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.32 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C=1NC(C(C(=O)O)=CC1)=O
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
silylated pyridone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred with ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling for 11/4 hrs
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to a wet solid
|
Type
|
ADDITION
|
Details
|
Ethanol was added
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with water
|
Type
|
FILTRATION
|
Details
|
the solid filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water, ethanol, and ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(C(=O)O)=CC=CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |